molecular formula C19H18N4O2 B6110943 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol

2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol

Cat. No.: B6110943
M. Wt: 334.4 g/mol
InChI Key: MGZJSZRKDXNQNZ-UDWIEESQSA-N
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Description

2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol is a complex organic compound that features a pyrimidine ring substituted with hydroxyphenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol typically involves multi-step organic reactions. One possible route could involve the condensation of 2-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a suitable pyrimidine precursor. Reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrazine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol: can be compared with other hydrazone derivatives and pyrimidine-based compounds.

    Hydroxyphenyl derivatives: Compounds with similar hydroxyphenyl groups may exhibit comparable reactivity and biological activity.

    Pyrimidine derivatives: Compounds with pyrimidine rings are often studied for their medicinal properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-11-18(22-19(21-13)15-8-4-6-10-17(15)25)23(2)20-12-14-7-3-5-9-16(14)24/h3-12,24-25H,1-2H3/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZJSZRKDXNQNZ-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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